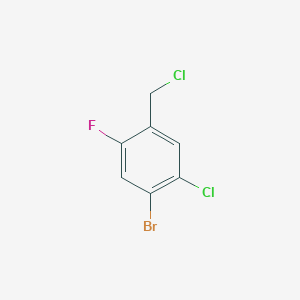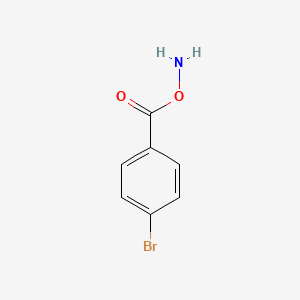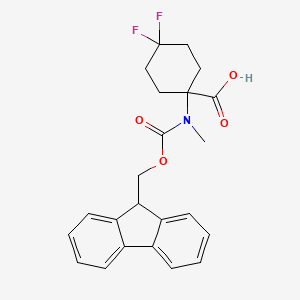
(S)-1-(2-Methylpyridin-4-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Methylpyridin-4-yl)butan-1-amine is a chiral amine compound that features a pyridine ring substituted with a methyl group at the 2-position and a butylamine chain at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methylpyridin-4-yl)butan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylpyridine with a suitable butylamine derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and chiral resolution techniques may also be employed to obtain the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Methylpyridin-4-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Piperidine derivatives.
Substitution: Halogenated or sulfonylated pyridine derivatives.
Scientific Research Applications
(S)-1-(2-Methylpyridin-4-yl)butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2-Methylpyridin-4-yl)butan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridine ring and amine group are key functional moieties that facilitate these interactions.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Methylpyridin-4-yl)butan-1-amine: The enantiomer of the compound, which may have different biological activity.
2-Methylpyridine: A simpler analog without the butylamine chain.
1-(2-Methylpyridin-4-yl)ethan-1-amine: A shorter chain analog with potentially different properties.
Uniqueness
(S)-1-(2-Methylpyridin-4-yl)butan-1-amine is unique due to its specific chiral configuration and the presence of both a pyridine ring and a butylamine chain
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(1S)-1-(2-methylpyridin-4-yl)butan-1-amine |
InChI |
InChI=1S/C10H16N2/c1-3-4-10(11)9-5-6-12-8(2)7-9/h5-7,10H,3-4,11H2,1-2H3/t10-/m0/s1 |
InChI Key |
CVUKSZKNQOXXBU-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC(=NC=C1)C)N |
Canonical SMILES |
CCCC(C1=CC(=NC=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12976806.png)
![7-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12976809.png)
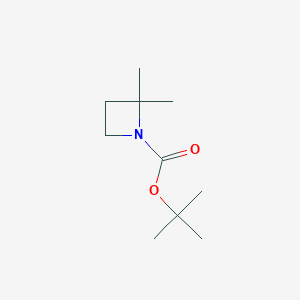
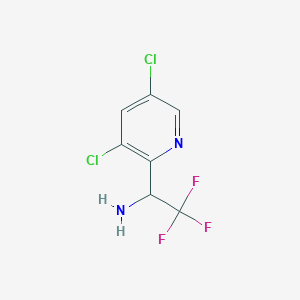
![(1S,4S,5S)-5-Bromo-2-azabicyclo[2.1.1]hexane](/img/structure/B12976824.png)
![7-Bromo-2-fluoro-1H-benzo[d]imidazole](/img/structure/B12976836.png)
![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
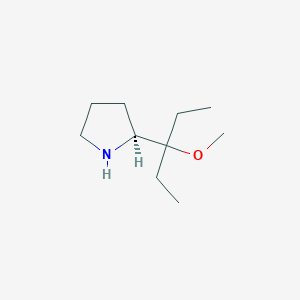
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
